3-(Dipropylamino)propanenitrile

Catalog No.
S662872
CAS No.
20732-22-3
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dipropylamino)propanenitrile

CAS Number

20732-22-3

Product Name

3-(Dipropylamino)propanenitrile

IUPAC Name

3-(dipropylamino)propanenitrile

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3

InChI Key

TXKWRPYUNDNNMI-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC#N

Canonical SMILES

CCCN(CCC)CCC#N

Application in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: The compound “3-(dipropylamino)propanenitrile” has been used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds have been evaluated for their anti-microbial activity .

Methods of Application or Experimental Procedures: The compound was used in the synthesis of a variety of novel phenyl propanenitrile conjugated triazole compounds . The synthesized compounds were then evaluated for their anti-microbial activity .

Results or Outcomes: The synthesized compounds exhibited promising anti-microbial activity . Specifically, compounds bearing a substituent like 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl and 4-cynophenyl on triazole moiety showed significant inhibitory activity . Moreover, the 4-cynophenyl substituted compound showed better activity compared to Streptomycin .

Application in Physicochemical Research

Specific Scientific Field: Physicochemical Research

Summary of the Application: The compound “3-(dipropylamino)propanenitrile” has been incorporated with hydroxyl, benzyl, and allyl to study the impact on physicochemical properties of propanenitrile imidazolium-based dual functionalized ionic liquids .

Methods of Application or Experimental Procedures: The compound was incorporated with hydroxyl, benzyl, and allyl . The resulting compounds were then used to study the physicochemical properties of propanenitrile imidazolium-based dual functionalized ionic liquids .

Additionally, its physicochemical properties have been studied , which could be relevant in fields such as materials science or environmental science. For example, its bioaccumulation estimates and volatilization from water have been calculated , which could be important in assessing its environmental impact.

3-(Dipropylamino)propanenitrile is an organic compound characterized by the presence of a dipropylamino group attached to a propanenitrile backbone. Its molecular formula is C8_{8}H16_{16}N2_{2}, and it features a three-carbon chain with a nitrile functional group at one end and a dipropylamino group at the second carbon. This compound is typically a colorless liquid with an amine-like odor, making it useful in various chemical synthesis processes across different fields, including pharmaceuticals and polymer chemistry.

  • Substitution Reactions: The nitrile group can be replaced with other functional groups under specific conditions.
  • Reduction Reactions: The nitrile group can be converted into primary amines using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound may be oxidized to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

  • Substitution: Alkyl halides and bases are often used.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation is employed.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are utilized.

The synthesis of 3-(Dipropylamino)propanenitrile typically involves the reaction of propanenitrile with dipropylamine. This process can be conducted under controlled conditions to ensure high yield and purity. The general steps include:

  • Reaction Setup: Combine propanenitrile with dipropylamine in an appropriate solvent.
  • Heating: Heat the mixture to promote reaction completion.
  • Purification: Use techniques such as distillation to isolate the product.

Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

3-(Dipropylamino)propanenitrile has several applications:

  • Chemical Synthesis: Serves as an intermediate in the production of various organic compounds.
  • Pharmaceuticals: Investigated for potential use in drug development due to its structural properties.
  • Polymer Chemistry: Used in the synthesis of polymers and as a catalyst in polymerization reactions.

Interaction studies involving 3-(Dipropylamino)propanenitrile focus on its role in biochemical pathways and its effects on cellular processes. While specific data may be sparse, similar compounds have shown interactions with enzymes and proteins, suggesting potential applications in drug design and development.

Several compounds share structural similarities with 3-(Dipropylamino)propanenitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-(Dimethylamino)propanenitrileC5_{5}H10_{10}N2_{2}Contains dimethylamino group; used in organic synthesis.
3-(Propylamino)propanenitrileC6_{6}H12_{12}N2_{2}Features propylamine; potential applications in pharmaceuticals.
3-(Ethylamino)propanenitrileC5_{5}H11_{11}N2_{2}Ethylamine derivative; studied for biological activity.

Uniqueness of 3-(Dipropylamino)propanenitrile

The unique dipropylamino moiety imparts distinct properties to 3-(Dipropylamino)propanenitrile compared to its analogs, potentially affecting its solubility, reactivity, and biological interactions. This uniqueness makes it a candidate for specialized applications in both synthetic chemistry and pharmacology.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20732-22-3

Wikipedia

3-(Dipropylamino)propiononitrile

Dates

Modify: 2023-08-15

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